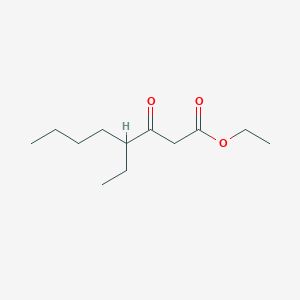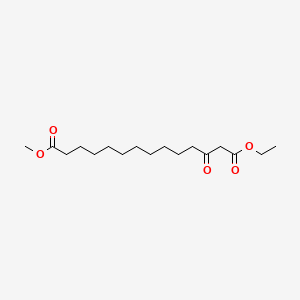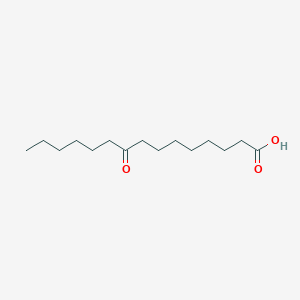
9-Oxopentadecanoic acid
Overview
Description
9-Oxopentadecanoic acid is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Oxopentadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxopentadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Health and Atherosclerosis :
- 9-Oxopentadecanoic acid has been implicated in the progression of atherosclerosis, particularly in the context of oxidative stress, such as in diabetes. It plays a role in macrophage differentiation and could contribute to the development of myocardial infarction or stroke (Vangaveti, Baune, & Kennedy, 2010).
Cancer Research :
- 9-Oxopentadecanoic acid has shown cytotoxic activity against human ovarian cancer cells, suggesting its potential role in cancer therapy. It induces apoptosis in these cells via the mitochondrial regulation pathway (Baiyang Zhao et al., 2015).
Fluorophores and Biological Applications :
- Derivatives of 9-Oxopentadecanoic acid have been studied for their use as small-molecule fluorophores with large Stokes shifts. These derivatives are promising for biochemical and biological applications, particularly in multichannel imaging and as pH sensors (Horváth, Šebej, Šolomek, & Klán, 2015).
Role in Inflammation and Pain :
- Oxidized metabolites of linoleic acid, related to 9-Oxopentadecanoic acid, are involved in inflammation and pain perception. They activate the TRPV1 channel, which is a detector of noxious heat in the peripheral nervous system (Patwardhan et al., 2010).
Metabolic Syndrome in Children :
- Studies have shown that oxidized linoleic acid metabolites, similar to 9-Oxopentadecanoic acid, are associated with pediatric metabolic syndrome. These findings suggest that they might play a role in the development of cardiovascular diseases in obese adolescents (Tricò et al., 2017).
Pathological Conditions and Biomarkers :
- Research has indicated that 9-Oxopentadecanoic acid and its related compounds can serve as biomarkers for oxidative status and may be useful in disease prediction, especially in lifestyle-related diseases (Yoshida et al., 2015).
Pediatric Cardiopulmonary Bypass :
- Hydroxyoctadecadienoic acids, closely related to 9-Oxopentadecanoic acid, were studied in the context of pediatric cardiopulmonary bypass, revealing their association with inflammation and vasoactivity. This indicates their potential role in post-surgical recovery and complications (Kim-Campbell et al., 2020).
properties
IUPAC Name |
9-oxopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTKSDXGXNSJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



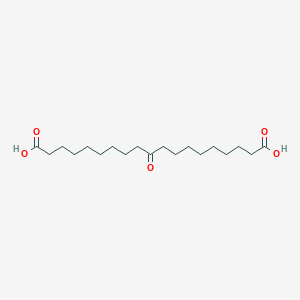



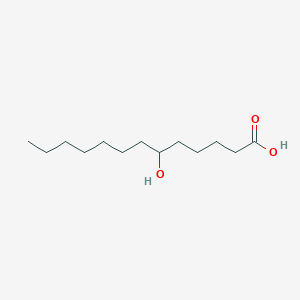
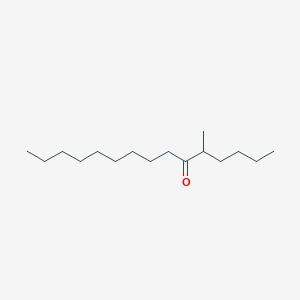

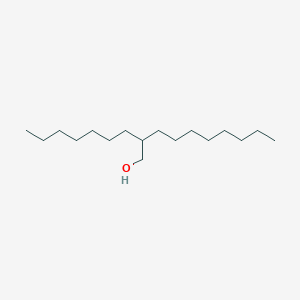


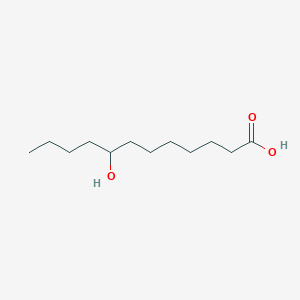
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)
